molecular formula C12H18O4 B13590307 3-(2,4,6-Trimethoxyphenyl)propan-1-ol

3-(2,4,6-Trimethoxyphenyl)propan-1-ol

Cat. No.: B13590307
M. Wt: 226.27 g/mol
InChI Key: UHRVGRVZVWBCHZ-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a propanol group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3-(2,4,6-trimethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to replace the methoxy groups.

Major Products

    Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanal or 3-(2,4,6-Trimethoxyphenyl)propanoic acid.

    Reduction: 3-(2,4,6-Trimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,6-Trimethoxyphenyl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propanol moiety contribute to its binding affinity and reactivity. It may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethoxyphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trimethoxyphenyl ring and propanol group make it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3-(2,4,6-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H18O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h7-8,13H,4-6H2,1-3H3

InChI Key

UHRVGRVZVWBCHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCO)OC

Origin of Product

United States

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